N-Oxide Abiraterone Sulfate: A Comprehensive Technical Guide to its Discovery and Identification
N-Oxide Abiraterone Sulfate: A Comprehensive Technical Guide to its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action involves the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. While abiraterone is the active moiety, its metabolism in vivo leads to the formation of several metabolites. Among these, N-Oxide abiraterone sulfate has been identified as one of the two major circulating metabolites in human plasma, the other being abiraterone sulfate.[1] Both are considered pharmacologically inactive.[2] This technical guide provides an in-depth overview of the discovery, identification, and characterization of N-Oxide abiraterone sulfate, tailored for professionals in drug development and research.
Discovery and Identification
The initial discovery of N-Oxide abiraterone sulfate was a result of extensive metabolite profiling studies during the clinical development of abiraterone acetate. The identification of this metabolite was accomplished through a combination of in vitro and in vivo studies, followed by structural elucidation using advanced analytical techniques.
In vitro studies involving human liver microsomes were instrumental in identifying the metabolic pathways of abiraterone. These studies revealed the formation of various oxidative and conjugated metabolites. Subsequent investigations confirmed that N-Oxide abiraterone sulfate is formed through a two-step enzymatic process. First, abiraterone undergoes N-oxidation, followed by sulfation. The enzyme sulfotransferase 2A1 (SULT2A1) is responsible for the sulfation step, while cytochrome P450 3A4 (CYP3A4) is also involved in the overall formation of this metabolite.[1][3]
The definitive structural confirmation of N-Oxide abiraterone sulfate was achieved through the use of high-resolution mass spectrometry (HRMS) and comparison with a synthetically prepared reference standard. The mass spectral data provided the exact molecular weight and fragmentation pattern of the metabolite, which was then matched with the synthesized standard to confirm its chemical structure.
Data Presentation
The following tables summarize the available quantitative data for N-Oxide abiraterone sulfate and related compounds.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Major Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Terminal Half-life (t1/2, hr) | Reference |
| Abiraterone | 90 | 1.9 | 503.9 (at 96 hrs) | ~12 | [4] |
| Abiraterone Sulfate | 10,130 (2931) | - | - | - | [5] |
| N-Oxide Abiraterone Sulfate | 75% reduction with ketoconazole | - | No change with ketoconazole | 11.6 to 13.6 (with ketoconazole) | [5] |
Table 2: Relative Abundance and Excretion of Abiraterone Metabolites
| Metabolite | Relative Plasma Exposure | Primary Route of Excretion | Percentage of Excreted Dose | Reference |
| Abiraterone Sulfate | ~43% | Feces | - | [1] |
| N-Oxide Abiraterone Sulfate | ~43% | Urine | 4.22% of Total Radioactivity | [1] |
| Unchanged Abiraterone Acetate | - | Feces | ~55% | |
| Unchanged Abiraterone | - | Feces | ~22% |
Experimental Protocols
The identification and quantification of N-Oxide abiraterone sulfate in biological matrices are primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS
Objective: To determine the concentration of N-Oxide abiraterone sulfate in human plasma samples.
Materials:
-
Human plasma samples
-
N-Oxide abiraterone sulfate reference standard
-
Internal standard (e.g., deuterated N-Oxide abiraterone sulfate)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-Oxide abiraterone sulfate and its internal standard. The exact m/z values will depend on the specific instrument and can be optimized using the reference standard.
-
-
-
Data Analysis:
-
Quantify the concentration of N-Oxide abiraterone sulfate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
-
Mandatory Visualization
Metabolic Pathway of Abiraterone to N-Oxide Abiraterone Sulfate
Caption: Metabolic conversion of abiraterone to N-Oxide abiraterone sulfate.
Experimental Workflow for Metabolite Identification
Caption: General workflow for the identification of drug metabolites.
